molecular formula C25H25N3O3S2 B2620092 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3,4-dimethylphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide CAS No. 1982158-69-9

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3,4-dimethylphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide

Cat. No.: B2620092
CAS No.: 1982158-69-9
M. Wt: 479.61
InChI Key: NZVLMBVZFTUIQE-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3,4-dimethylphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3,4-dimethylphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine derivatives.

    Attachment of the carbonyl group: This step may involve acylation reactions using acyl chlorides or anhydrides.

    Formation of the thiophene ring: This can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Sulfonamide formation: This step typically involves the reaction of the thiophene derivative with sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions could target the carbonyl group or the sulfonamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the pyrazole or thiophene rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with thiophene and pyrazole rings are often studied as catalysts in organic reactions.

    Material Science: These compounds can be used in the development of conductive polymers and other advanced materials.

Biology

    Enzyme Inhibition: The sulfonamide group is known for its ability to inhibit enzymes, making this compound a potential candidate for drug development.

    Receptor Modulation: The compound may interact with biological receptors, influencing various physiological processes.

Medicine

    Drug Development:

    Diagnostics: Use in imaging and diagnostic tools due to its unique chemical properties.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: As intermediates in the synthesis of more complex drug molecules.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3,4-dimethylphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The pyrazole and thiophene rings may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-phenyl-4-phenylthiophene-3-sulfonamide: Lacks the methyl groups on the phenyl ring.

    2-(1H-pyrazole-1-carbonyl)-N-(3,4-dimethylphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide: Lacks the dimethyl groups on the pyrazole ring.

Uniqueness

The presence of multiple methyl groups in 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3,4-dimethylphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide may enhance its lipophilicity and binding interactions, making it potentially more effective in its applications compared to similar compounds.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(3,5-dimethylpyrazole-1-carbonyl)-N-methyl-4-phenylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2/c1-16-11-12-21(13-17(16)2)27(5)33(30,31)24-22(20-9-7-6-8-10-20)15-32-23(24)25(29)28-19(4)14-18(3)26-28/h6-15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVLMBVZFTUIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)N4C(=CC(=N4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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